![molecular formula C9H18N2O2 B3112886 tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate CAS No. 1932003-88-7](/img/structure/B3112886.png)
tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate
Vue d'ensemble
Description
The compound “tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate” is a solid substance . It has a molecular weight of 214.31 . The IUPAC name for this compound is tert-butyl (2S,3R)-2-methyl-3-piperidinylcarbamate .
Molecular Structure Analysis
The InChI code for “tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate” is 1S/C11H22N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1 .Physical And Chemical Properties Analysis
The compound “tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate” is a solid . It should be stored in a refrigerator .Applications De Recherche Scientifique
Structural Characterization and Molecular Interactions
Carbamate derivatives, including tert-butyl carbamates, have been extensively studied for their structural properties and molecular interactions. For instance, Das et al. (2016) conducted a study on two carbamate derivatives, including a tert-butyl carbamate, to understand their crystal structures and the nature of interactions experienced by different molecules. This research contributes to the fundamental understanding of molecular environments and the role of hydrogen bonds in assembling molecules into three-dimensional architectures (Das et al., 2016).
Reactivity and Synthesis
The reactivity of tert-butyl carbamates is another area of significant research interest. For example, Brugier et al. (2001) explored the reactivity of tert-butyl N-allyl-3-thienylcarbamates as substrates for the preparation of various pyrroles and pyridines, highlighting the versatility of carbamates in chemical synthesis (Brugier et al., 2001).
Crystal Structures and Halogen Bonds
Investigations into the crystal structures of tert-butyl carbamates, including their interactions via hydrogen and halogen bonds, are crucial for understanding their potential applications. Baillargeon et al. (2017) examined the crystal structures of tert-butyl carbamates and found that molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond, essential for the formation of isostructural compounds (Baillargeon et al., 2017).
Synthesis of Chiral Oxazolidinones
Tert-butyl carbamates also play a significant role in the synthesis of chiral oxazolidinones. Agami et al. (1993) demonstrated the treatment of N-tert-butoxycarbonyl derivatives with p-toluenesulfonyl chloride to afford 2-axazolidinones, a key step in the production of chiral compounds (Agami et al., 1993).
Enantioselective Synthesis
The ability to conduct enantioselective synthesis using tert-butyl carbamates is vital for creating specific chiral molecules. Yang et al. (2009) explored the synthesis of tert-butyl carbamates by asymmetric Mannich reactions, contributing to the field of chiral amino carbonyl compounds (Yang et al., 2009).
Intermediate in Synthesis of Carbocyclic Analogs
Tert-butyl carbamates are important intermediates in the synthesis of carbocyclic analogs of nucleotides. Ober et al. (2004) reported on the synthesis of such an intermediate, proving its utility in creating analogs of 2'-deoxyribonucleotides (Ober et al., 2004).
Catalysis in Amino Acid Derivatives
The catalytic role of tert-butyl carbamates in the synthesis of amino acid derivatives has also been explored. Chankeshwara and Chakraborti (2006) demonstrated the efficient catalysis of N-tert-butoxycarbonylation of amines using indium(III) halides, emphasizing the chemoselective nature of these reactions (Chankeshwara & Chakraborti, 2006).
Safety and Hazards
The compound “tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate” has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding release to the environment and obtaining special instructions before use .
Propriétés
IUPAC Name |
tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(5-10-6)11-8(12)13-9(2,3)4/h6-7,10H,5H2,1-4H3,(H,11,12)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXPLHYWFLINDJ-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CN1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate | |
CAS RN |
2092453-43-3 | |
| Record name | tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[furan-2(3H),17'-[4,7]methano[17H]cyclopenta[a]phenanthrene]-5'(2'H)-carbonitrile, hexadecahydro-11'-hydroxy-10',13'-dimethyl-3',5,20'-trioxo-, (4'S,5'S,7'R,8'S,9'S,10'R,11'R,13'S,14'S,17'R)-](/img/structure/B3112806.png)
![(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate](/img/structure/B3112809.png)
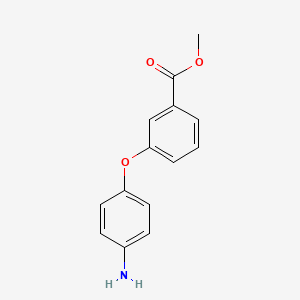
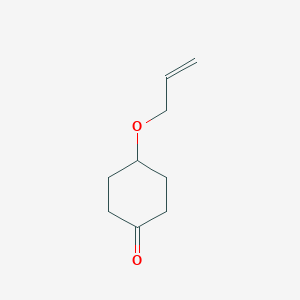
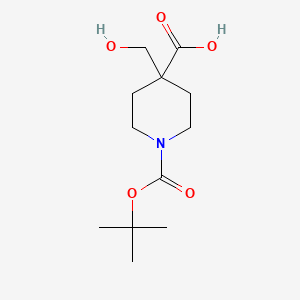
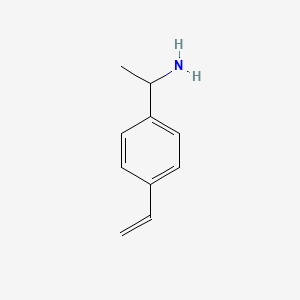


![4-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid](/img/structure/B3112858.png)
![(1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3112869.png)
![1-O-benzyl 4-O-tert-butyl (3aR,6aS)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1,4-dicarboxylate](/img/structure/B3112877.png)

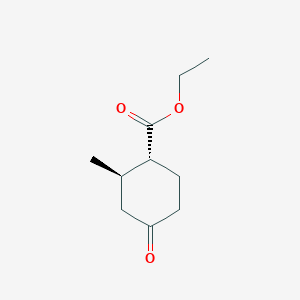
![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3112896.png)